molecular formula C39H41N3O8S B1469601 N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl CAS No. 97924-38-4

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

Cat. No. B1469601
CAS RN: 97924-38-4
M. Wt: 711.8 g/mol
InChI Key: ZOUVMBFVVPMFTH-HEVIKAOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl” is a compound with the molecular formula C37H41N2O8S . It is also known as N-Benzyloxycarbonyl-O-benzyl-γ-L-glutamyl-S-benzyl-L-cysteinyl-glycine . It is an off-white solid .


Molecular Structure Analysis

The IUPAC name for this compound is benzyl (2S)-5-[[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate . The InChI key is ZOUVMBFVVPMFTH-SGLQWWEWSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl” is 714.8 g/mol . It is recommended to be stored at -20°C .

Scientific Research Applications

Microbial Deprotection of Amino Acids

Research has shown the effectiveness of microbial enantioselective removal of the N-benzyloxycarbonyl (Cbz) amino protecting group, which is relevant for compounds like N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl. A study by Maurs et al. (2012) focused on the deprotection of N-carbobenzoxy-L-amino acids (Cbz-AA) using specific microorganisms selected for their ability to utilize Cbz-L-Glu as a sole nitrogen source. This process resulted in the quantitative enantioselective deprotection of several Cbz-DL-amino acids and related synthetic amino compounds, highlighting a microbial method for the removal of protecting groups in amino acids and peptides (Maurs, Acher, & Azerad, 2012).

Enzymatic and Solid-Phase Synthesis

A novel approach to the synthesis of bioactive peptides and their derivatives involves enzymatic and solid-phase methods, which could be applicable to the synthesis of peptides containing N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl. Gill and Valivety (2002) demonstrated the pilot-scale enzymatic synthesis of bioactive oligopeptides in eutectic-based media, presenting a method that offers high yields and product concentrations. This technique employs sequential N-to-C strategy in solid-liquid mixtures, providing a scalable and efficient synthesis pathway for complex peptides (Gill & Valivety, 2002).

Monjas et al. (2017) explored the synthesis of new glutamic acid derivatives using chemoenzymatic and solid-phase synthesis. These methods aimed to improve the synthesis routes of neuroprotective compounds for treating neurodegenerative diseases. The study's findings on the efficient synthesis of donepezil-based L- and D-glutamic acid derivatives, which offer potential as multifunctional neuroprotective agents, could provide insights into the synthesis and applications of peptides similar to N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl (Monjas et al., 2017).

properties

IUPAC Name

benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxyethyl)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/t33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUVMBFVVPMFTH-HEVIKAOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)CC[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H41N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747303
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl

CAS RN

97924-38-4
Record name Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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